N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide

CAS No.: 1226427-50-4

Cat. No.: VC4141858

Molecular Formula: C20H21N5O4

Molecular Weight: 395.419

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226427-50-4 |

|---|---|

| Molecular Formula | C20H21N5O4 |

| Molecular Weight | 395.419 |

| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C20H21N5O4/c1-13-10-17(23-29-13)22-19(27)14-6-8-24(9-7-14)18(26)11-25-12-21-16-5-3-2-4-15(16)20(25)28/h2-5,10,12,14H,6-9,11H2,1H3,(H,22,23,27) |

| Standard InChI Key | HCIZTCWEIIPYHG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |

Introduction

Chemical Identity and Structural Features

Molecular Structure

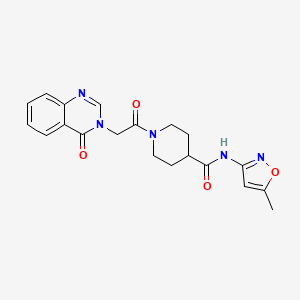

The compound features:

-

Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen at positions 1 and 2, substituted with a methyl group at position 5.

-

Quinazolinone moiety: A bicyclic system with a ketone at position 4, contributing to hydrogen-bonding interactions.

-

Piperidine-4-carboxamide: A six-membered nitrogen-containing ring with a carboxamide group at position 4, enhancing solubility and target binding .

The IUPAC name is N-(5-methyl-1,2-oxazol-3-yl)-1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidine-4-carboxamide, and its SMILES representation is CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>20</sub>H<sub>21</sub>N<sub>5</sub>O<sub>4</sub> |

| Molecular Weight | 395.419 g/mol |

| CAS Registry Number | 1226427-50-4 |

| Standard InChI Key | HCIZTCWEIIPYHG-UHFFFAOYSA-N |

| Solubility | Not publicly available |

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions :

-

Piperidine-4-carboxamide formation: Condensation of piperidine-4-carboxylic acid with 5-methylisoxazol-3-amine.

-

Acetylation: Introduction of the 2-(4-oxoquinazolin-3(4H)-yl)acetyl group via nucleophilic acyl substitution.

-

Purification: Chromatographic techniques (e.g., HPLC) yield the final product.

Key intermediates include 4-oxoquinazoline derivatives, which are synthesized through cyclocondensation of anthranilic acid derivatives .

Analytical Characterization

| Compound Class | Target Pathogens | MIC Range (µg/mL) |

|---|---|---|

| Isoxazole derivatives | S. aureus, P. aeruginosa, C. albicans | 0.00012–0.125 |

| Quinazolinone analogs | E. coli, B. subtilis | 12.5–400 |

The 5-methylisoxazole moiety in this compound likely enhances membrane permeability, while the quinazolinone group interferes with microbial DNA gyrase .

Anticancer Activity

Piperidine-4-carboxamide derivatives modulate protein-protein interactions in cancer pathways. For example, structurally similar compounds (e.g., 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione) inhibit cereblon, a substrate receptor in the CRL4 E3 ubiquitin ligase complex, showing efficacy against diffuse large B-cell lymphoma .

Structure-Activity Relationships (SAR)

-

Isoxazole Substitution: Methyl at position 5 improves metabolic stability.

-

Quinazolinone Ketone: Essential for hydrogen bonding with target enzymes .

-

Piperidine Flexibility: The carboxamide group enhances solubility and pharmacokinetics .

Future Directions

-

Optimization: Introduce halogen substituents to improve potency against drug-resistant strains .

-

Target Validation: Explore interactions with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target in metabolic disorders .

This compound represents a promising scaffold for developing novel antimicrobial and anticancer agents. Further preclinical studies are warranted to elucidate its mechanism and therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume